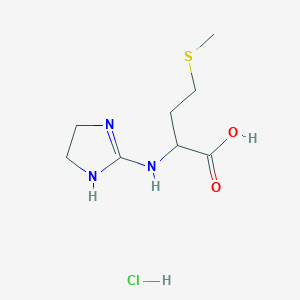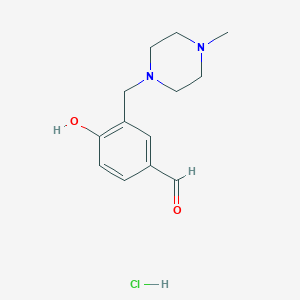![molecular formula C13H19ClN2O3 B1389009 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride CAS No. 1185000-02-5](/img/structure/B1389009.png)
4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride
Overview
Description
4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride is a synthetic organic compound. It is known for its structure comprising a benzoic acid moiety connected to a piperazine ring through a hydroxy-ethyl group. This compound is mainly used in medicinal chemistry and pharmaceutical research due to its unique reactivity and biological properties.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis typically involves the following steps:
Preparation of the benzoic acid derivative: : This may involve the chlorination of benzoic acid to produce a chloro-derivative.
Nucleophilic substitution: : The chloro-derivative is then reacted with 4-(2-hydroxy-ethyl)-piperazine under nucleophilic substitution conditions. This results in the formation of the target compound.
Hydrochloride formation: : The final compound is then converted to its hydrochloride salt form using hydrochloric acid.
Industrial production methods: : For industrial-scale production, the process may involve:
Use of automated reactors to control temperature and reaction conditions.
Purification using methods like recrystallization or chromatography.
Quality control to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride undergoes various chemical reactions : this compound undergoes various chemical reactions: Oxidation : Can be oxidized to form corresponding quinones or other derivatives. Reduction : The carbonyl group can be reduced to alcohols using standard reducing agents like sodium borohydride. Substitution : Can undergo substitution reactions, especially at the piperazine or benzoic acid moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions : These reactions usually involve:
Reagents such as oxidizing agents (e.g., KMnO4, CrO3) for oxidation.
Reducing agents (e.g., LiAlH4, NaBH4) for reduction.
Acid chlorides and alkyl halides for substitution reactions.
Major products formed : Depending on the reaction conditions, you can get derivatives like N-alkylated piperazines, hydroxy-ethyl benzoic acids, or other substituted benzoic acids.
Scientific Research Applications
Chemistry : This compound is used as a building block in organic synthesis and for creating complex molecules. Biology : It's employed in studies to understand molecular interactions and biological pathways. Medicine : The compound and its derivatives show potential in developing new pharmaceuticals, particularly in cancer research and the design of enzyme inhibitors. Industry : Utilized in creating specialty chemicals and as intermediates in the production of more complex chemical entities.
Mechanism of Action
4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride exerts its effects through: Molecular targets : It can interact with enzymes, proteins, and receptors, often leading to inhibition or activation of these biological molecules. Pathways involved : Depending on its application, it can interfere with metabolic pathways, signal transduction pathways, or other biochemical processes, leading to its desired therapeutic effect.
Comparison with Similar Compounds
Similar compounds : Other piperazine derivatives, hydroxy-ethyl derivatives, and benzoic acid derivatives can be considered similar. Uniqueness : This compound stands out due to its unique combination of functional groups, which provides a distinct set of reactivity and biological activity compared to others.
Similar Compounds
4-(2-Hydroxyethyl)-piperazine
Benzoic acid derivatives
Hydroxy-ethyl benzoates
This should give a solid foundation on the compound's significance and applications. Anything else you want to dive deeper into?
Properties
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18;/h1-4,16H,5-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATAHYPQDAYDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388926.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388927.png)


![(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methyl-aminehydrochloride](/img/structure/B1388930.png)
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388931.png)




![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol oxalate](/img/structure/B1388940.png)


![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388947.png)
